5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568319
InChI: InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
SMILES: CC1=C(C=CC(=N1)NCC2CC2)Br
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol

5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine

CAS No.:

Cat. No.: VC13568319

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine -

Specification

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
IUPAC Name 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
Standard InChI InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Standard InChI Key INQMUBNHVAFEHD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)NCC2CC2)Br
Canonical SMILES CC1=C(C=CC(=N1)NCC2CC2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

  • IUPAC Name: 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine

  • Molecular Formula: C₁₀H₁₃BrN₂

  • Molecular Weight: 241.13 g/mol .

  • SMILES: CC1=C(C=CC(=N1)NCC2CC2)Br.

  • InChI Key: INQMUBNHVAFEHD-UHFFFAOYSA-N.

The pyridine ring’s substitution pattern confers distinct reactivity:

  • Bromine at C5: Enhances electrophilic aromatic substitution potential.

  • Methyl at C6: Contributes steric hindrance and lipophilicity.

  • Cyclopropylmethylamine at C2: Introduces conformational rigidity and modulates electronic interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of pyridine precursors:

Route 1: Direct Amination of Halogenated Pyridines

  • Bromination: 6-Methylpyridin-2-amine is brominated at C5 using N-bromosuccinimide (NBS) .

  • Alkylation: The intermediate 5-bromo-6-methylpyridin-2-amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) .

    • Yield: ~34–84% (varies with conditions) .

Route 2: Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to introduce the cyclopropylmethyl group, though yields remain suboptimal .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes >200°C)
Boiling PointEstimated 234–250°C
Log P (Octanol-Water)1.86 (predicted via XLOGP3)
Solubility0.09–1.85 mg/mL in aqueous buffers
pKa4.80 (amine proton)

The cyclopropylmethyl group increases lipophilicity compared to analogs like 5-bromo-N-methylpyridin-2-amine (Log P = 1.77) .

Reactivity and Functionalization

Electrophilic Substitution

  • Bromine Replacement: The C5 bromine is susceptible to nucleophilic displacement (e.g., Suzuki coupling, amination) .

  • Methyl Group Oxidation: Under strong oxidants (KMnO₄), the C6 methyl forms a carboxylic acid, though this is rarely utilized .

Cyclopropylmethylamine Modifications

  • N-Alkylation: The amine can be further alkylated to form quaternary ammonium salts.

  • Hydrolysis: Acidic conditions cleave the cyclopropylmethyl group, yielding 5-bromo-6-methylpyridin-2-amine .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

  • Neurological Targets: Serves as a precursor for neuropeptide FF receptor antagonists (patent EP4010328A1) .

  • Kinase Inhibitors: Used in synthesizing LRRK2 inhibitors for Parkinson’s disease .

Allosteric Modulation

The compound’s rigidity makes it suitable for designing positive allosteric modulators (PAMs) targeting:

  • GluN2A NMDA Receptors: Enhances cognitive function in preclinical models .

  • M4 Muscarinic Receptors: Potential for treating schizophrenia and depression .

Biological Activity and Mechanism

In Vitro Profiles

AssayResultSource
CYP InhibitionWeak CYP1A2 inhibitor (IC₅₀ >10 μM)
BBB PermeabilityHigh (predicted Log Kp = -6.12 cm/s)
hERG BindingLow risk (IC₅₀ >30 μM)

In Vivo Pharmacokinetics

  • Oral Bioavailability: ~40–60% in rodent models .

  • Half-Life: 2–4 hours (species-dependent) .

ParameterDataSource
GHS ClassificationWarning (H302, H315, H318, H335)
Storage-20°C, desiccated, inert atmosphere
StabilityStable for 24 months if stored properly

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
5-Bromo-N-methylpyridin-2-amineLacks cyclopropylmethyl groupLower CNS penetration
6-Bromo-5-methylpyridin-2-amineBromine at C6 instead of C5Reduced electrophilicity
5-Chloro-N-(cyclopropylmethyl)-6-methylpyridin-2-amineChlorine replaces bromineAltered binding kinetics

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